molecular formula C22H23N3O2 B2736691 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide CAS No. 1421584-75-9

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2736691
CAS No.: 1421584-75-9
M. Wt: 361.445
InChI Key: IFRUZKKJWPPKRE-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to an indole moiety through a dimethylaminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzofuran-2-carboxylic acid and 1-methyl-1H-indole.

    Formation of Intermediate: The carboxylic acid group of benzofuran-2-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Coupling Reaction: The activated benzofuran-2-carboxylic acid is then coupled with 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethanol to form the desired compound. This step often requires a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the reaction.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles like sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a potential therapeutic agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic structure.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The indole and benzofuran moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)-2-(1H-indol-3-yl)ethyl)benzofuran-2-carboxamide: Lacks the methyl group on the indole moiety.

    N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-3-carboxamide: The carboxamide group is positioned differently on the benzofuran ring.

    N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzothiophene-2-carboxamide: The benzofuran ring is replaced with a benzothiophene ring.

Uniqueness

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzofuran-2-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-24(2)19(17-14-25(3)18-10-6-5-9-16(17)18)13-23-22(26)21-12-15-8-4-7-11-20(15)27-21/h4-12,14,19H,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRUZKKJWPPKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC4=CC=CC=C4O3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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